First-in-Class Dual Inhibition: p53-MDM2 Binding vs. Clinical MDM2 Inhibitors
CAY10681 (compound 5q) is the first-in-class small molecule demonstrated to simultaneously inhibit p53-MDM2 interaction and NF-κB signaling. It binds MDM2 with a Ki of 0.25 μM, which is approximately 2.7-fold less potent than the reference drug nutlin-3 (Ki = 0.093 μM) but is sufficient for functional p53 stabilization [1]. Unlike nutlin-3 and all other clinical MDM2 inhibitors (e.g., RG7112, Idasanutlin), CAY10681 possesses the unique dual action of suppressing NF-κB activation, as evidenced by its ability to inhibit IκBα phosphorylation and reduce nuclear p65 accumulation [1].
| Evidence Dimension | MDM2 binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.25 ± 0.09 μM |
| Comparator Or Baseline | nutlin-3 (Ki = 0.093 μM); compound 4 (Ki = 47.42 μM) |
| Quantified Difference | 2.7-fold lower affinity vs. nutlin-3; >180-fold improvement vs. compound 4 |
| Conditions | Fluorescence polarization (FP) competitive binding assay |
Why This Matters
This establishes CAY10681 as a unique chemical probe for studying the functional interplay between p53 and NF-κB pathways, a research gap not addressed by any single-target clinical MDM2 inhibitor.
- [1] Zhuang, C., Miao, Z., Wu, Y., Guo, Z., Li, J., Yao, J., Xing, C., Sheng, C., & Zhang, W. (2014). Double-Edged Swords as Cancer Therapeutics: Novel, Orally Active, Small Molecules Simultaneously Inhibit p53–MDM2 Interaction and the NF-κB Pathway. Journal of Medicinal Chemistry, 57(3), 567–577. View Source
